![molecular formula C20H14N2O4S2 B14233950 Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- CAS No. 518291-59-3](/img/structure/B14233950.png)
Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- is a heterocyclic compound belonging to the family of fused thiophenes. This compound is characterized by its unique structure, which includes two thiophene rings fused together, with additional methyl and nitrophenyl groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]thiophene derivatives typically involves cyclization reactions of substituted thiophenes. One common method involves the use of citric acid as a source of a six-carbon linear chain, which is then heated with phosphorus pentasulfide (P4S10) to obtain thieno[2,3-b]thiophene in low yield . More efficient syntheses involve cyclization reactions of substituted thiophenes under specific conditions to achieve higher yields .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]thiophene derivatives often involve multi-step synthesis processes. These processes typically start with the preparation of substituted thiophenes, followed by cyclization reactions to form the fused thiophene rings. The reaction conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups, such as the nitrophenyl and methyl groups, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of thieno[2,3-b]thiophene derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of thieno[2,3-b]thiophene derivatives depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions can lead to the formation of various substituted thiophenes with different functional groups .
Aplicaciones Científicas De Investigación
Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of small molecules and polymers, particularly in the development of organic electronic materials such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) . In biology and medicine, thieno[2,3-b]thiophene derivatives have been investigated for their potential as antitumor, antiviral, and antibiotic agents . Additionally, these compounds have shown promise as inhibitors of enzymes such as α-glucosidase and β-glucuronidase, making them potential candidates for the treatment of metabolic disorders .
Mecanismo De Acción
The mechanism of action of thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival . The compound’s antiviral and antibiotic properties are likely due to its ability to interfere with the replication and function of viral and bacterial proteins . The exact molecular targets and pathways involved in these effects are still under investigation and may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- can be compared with other similar compounds, such as thieno[3,2-b]thiophene and thieno[3,4-b]thiophene. These compounds share a similar fused thiophene ring structure but differ in the position of the sulfur atoms and the presence of additional functional groups . Thieno[2,3-b]thiophene derivatives are unique in their ability to form centrosymmetric and rigid structures, which can enhance their stability and reactivity . This uniqueness makes them valuable in the design of novel nonlinear optical systems and other advanced materials .
List of Similar Compounds:- Thieno[3,2-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Propiedades
Número CAS |
518291-59-3 |
|---|---|
Fórmula molecular |
C20H14N2O4S2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
3,4-dimethyl-2,5-bis(4-nitrophenyl)thieno[2,3-b]thiophene |
InChI |
InChI=1S/C20H14N2O4S2/c1-11-17-12(2)19(14-5-9-16(10-6-14)22(25)26)28-20(17)27-18(11)13-3-7-15(8-4-13)21(23)24/h3-10H,1-2H3 |
Clave InChI |
BOSOMZMZQNVFKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
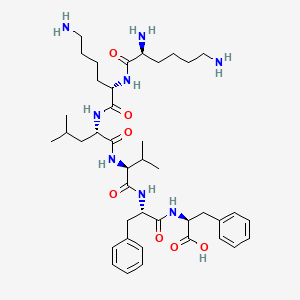

![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
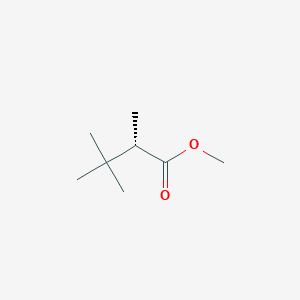

![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
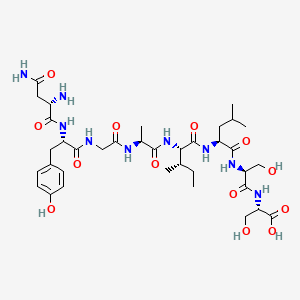
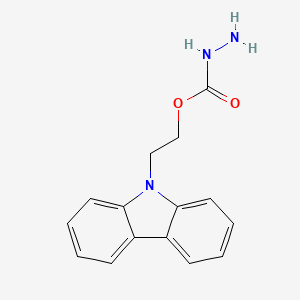
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)

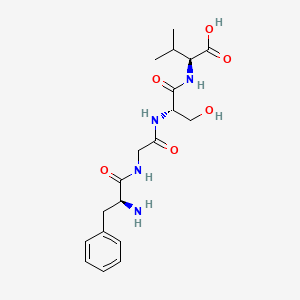
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
